Undecyl undecanoate
Description
Undecyl undecanoate (C22H42O2) is an ester derived from undecanoic acid and undecanol. It is structurally characterized by an 11-carbon alkyl chain esterified to another 11-carbon carboxylic acid. This compound is notable for its applications in pharmaceuticals, particularly in hormone formulations, due to its lipophilicity and controlled-release properties .
Properties
CAS No. |
42231-61-8 |
|---|---|
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
undecyl undecanoate |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-9-11-13-15-17-19-21-24-22(23)20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 |
InChI Key |
BNJRHNHQYFVXTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl undecanoate can be synthesized through the esterification reaction between undecanol and undecanoic acid. The reaction typically involves heating the two reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Undecyl undecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into undecanol and undecanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Undecanol and undecanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Undecyl undecanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of undecyl undecanoate primarily involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Structural Comparison of Undecyl Undecanoate and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C22H42O2 | 338.57 | Ester of undecanol and undecanoic acid |
| Testosterone undecanoate | C30H48O3 | 456.70 | Ester of testosterone and undecanoic acid |
| Ethyl undecanoate | C13H26O2 | 214.34 | Ester of ethanol and undecanoic acid |
| Boldenone undecylenate | C30H44O3 | 452.67 | Ester of boldenone and undecylenic acid |
| Undecyl alcohol | C11H24O | 172.31 | Primary alcohol with an 11-carbon chain |
Key Observations :
- This compound and testosterone undecanoate share the undecanoate ester group, enhancing lipophilicity and prolonging release .
- Ethyl undecanoate has a shorter ester group (ethyl vs. undecyl), leading to lower molecular weight and distinct applications in fragrances and materials science .
- Boldenone undecylenate contains an unsaturated undecylenate ester, which slightly alters pharmacokinetics compared to saturated esters .
Key Observations :
- This compound and testosterone undecanoate are synthesized via similar esterification routes but differ in therapeutic use. Testosterone undecanoate is effective in promoting growth in adolescents with constitutional delay of growth and puberty (CDGP) at 40 mg/day .
- Ethyl undecanoate's smaller ester group makes it volatile, suitable for perfumery, unlike the long-chain undecyl derivatives .
Pharmacokinetics and Release Profiles
Table 3: Release Duration and Pharmacokinetic Data
Key Observations :
- All undecyl/undecanoate esters exhibit 2–3 week release durations, ideal for sustained therapeutic effects .
- Oral testosterone undecanoate shows comparable efficacy to intramuscular esters in CDGP treatment but requires careful dosing .
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